4-(3,5-Dimethylbenzyl)piperidine
Description
4-(3,5-Dimethylbenzyl)piperidine is a piperidine derivative featuring a 3,5-dimethylbenzyl substituent at the 4-position of the heterocyclic ring. The compound’s structure combines the conformational flexibility of the piperidine ring with the aromatic and steric properties of the dimethyl-substituted benzyl group. This structural motif is prevalent in medicinal chemistry, particularly in the design of enzyme inhibitors targeting viral proteins like HIV-1 reverse transcriptase (RT) and integrase (IN) . The 3,5-dimethylbenzyl group enhances π–π stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) in enzyme binding pockets, while the piperidine ring provides a scaffold for optimizing pharmacokinetic properties .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-[(3,5-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-7-12(2)9-14(8-11)10-13-3-5-15-6-4-13/h7-9,13,15H,3-6,10H2,1-2H3 |
InChI Key |
OJEKRZUCLOCNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylbenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylbenzyl chloride and piperidine.
Nucleophilic Substitution: The 3,5-dimethylbenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain pure 4-(3,5-Dimethylbenzyl)piperidine.
Industrial Production Methods
In an industrial setting, the production of 4-(3,5-Dimethylbenzyl)piperidine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo substitution reactions where the piperidine ring or the benzyl group is modified using different reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the piperidine ring or benzyl group.
Scientific Research Applications
Pharmacological Applications
-
Dopamine Receptor Modulation
- Research indicates that compounds similar to 4-(3,5-Dimethylbenzyl)piperidine may act as antagonists for dopamine receptors, particularly the D4 receptor. This receptor is implicated in several neurological conditions, including Parkinson's disease and schizophrenia. Studies have shown that derivatives of piperidine can exhibit selective binding affinities, which are essential for developing treatments targeting these disorders .
-
Anti-Inflammatory Agents
- The compound has potential applications as an anti-inflammatory agent. Similar piperidine derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response . The dual inhibition of these enzymes could lead to effective treatments for inflammatory diseases.
- Monoamine Releasing Agent
Synthesis Methodologies
The synthesis of 4-(3,5-Dimethylbenzyl)piperidine typically involves several steps:
- Starting Materials: The synthesis often begins with commercially available piperidine and substituted benzyl halides.
- Reaction Conditions: A common method includes nucleophilic substitution reactions where piperidine reacts with 3,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent under reflux conditions to enhance yield and purity.
- Purification: Post-reaction purification techniques include recrystallization or chromatography to isolate the desired compound from by-products.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of piperidine derivatives in various therapeutic contexts:
- A study focusing on dopamine receptor antagonists demonstrated that specific modifications to the piperidine structure could enhance selectivity and potency against D4 receptors . These findings suggest that further exploration of 4-(3,5-Dimethylbenzyl)piperidine could yield valuable insights into its therapeutic potential.
- Another research effort identified new scaffolds based on piperidine that showed promise as anti-inflammatory agents through their ability to inhibit COX enzymes effectively . This underscores the importance of structural variations in enhancing biological activity.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Groups: Electronic and Steric Effects
The 3,5-dimethylbenzyl group in 4-(3,5-Dimethylbenzyl)piperidine is compared to other benzyl derivatives (Table 1):
Key Observations :
- π–π Stacking : The 3,5-dimethylbenzyl group in 4-(3,5-Dimethylbenzyl)piperidine facilitates strong aromatic interactions with RT residues, a feature shared with compound III () .
- Synthetic Feasibility : High yields (91–96%) for dimethylbenzyl-containing compounds (e.g., 6h in ) suggest favorable synthetic accessibility compared to methoxy or fluoro derivatives .
Piperidine Derivatives: Conformational and Functional Comparisons
Piperidine Ring Conformations
- 4-(3,5-Dimethylbenzyl)piperidine : The piperidine ring likely adopts a chair or envelope conformation, optimizing interactions with hydrophobic enzyme pockets .
- (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one () : The piperidine ring exhibits an envelope conformation (Q = 0.556 Å), with benzylidene substituents enabling C–H···π interactions in crystal packing .
Functional Modifications
- Triazine-Piperidine Hybrids () : Piperidine-triazine compounds act as stabilizers in polymers, diverging from the pharmacological focus of dimethylbenzyl-piperidines .
- Gemcitabine Intermediates () : Piperidine derivatives like 1,4′-bipiperidine serve as intermediates in anticancer drugs, highlighting the scaffold’s versatility .
Pharmacological Activity and Binding Mechanisms
- HIV-1 RT Inhibition : 4-(3,5-Dimethylbenzyl)piperidine analogs exhibit RT affinity even without H-bonds (e.g., compound XXIV in ), whereas H-bonding with Lys101 enhances activity in some derivatives .
- Dual RT/IN Inhibitors : Compound III () combines dimethylbenzyl (RT binding) and DKA motifs (IN inhibition), demonstrating broader antiviral scope .
Physicochemical Properties
Biological Activity
4-(3,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the piperidine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H17N
- Molecular Weight : 189.28 g/mol
- IUPAC Name : 4-(3,5-Dimethylbenzyl)piperidine
The biological activity of 4-(3,5-Dimethylbenzyl)piperidine can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.
- Enzyme Inhibition : It has been suggested that piperidine derivatives can inhibit enzymes involved in neurotransmitter metabolism, which may enhance their pharmacological effects.
Therapeutic Applications
Research indicates that 4-(3,5-Dimethylbenzyl)piperidine has potential applications in several therapeutic areas:
- Neuropharmacology : Due to its ability to modulate neurotransmitter systems, this compound may have implications in treating neurological disorders such as depression and anxiety.
- Cancer Therapy : Some studies suggest that piperidine derivatives exhibit anticancer properties, potentially through apoptosis induction in tumor cells.
Case Studies
- Neuroprotective Effects : A study demonstrated that piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the modulation of antioxidant enzyme activities and suppression of pro-apoptotic factors.
- Anticancer Activity : In vitro studies showed that 4-(3,5-Dimethylbenzyl)piperidine exhibited cytotoxic effects against various cancer cell lines. The compound induced cell cycle arrest and apoptosis in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin in certain assays .
Data Table: Biological Activities of 4-(3,5-Dimethylbenzyl)piperidine
Comparative Analysis with Other Piperidine Derivatives
The biological activity of 4-(3,5-Dimethylbenzyl)piperidine is comparable to other piperidine derivatives. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
